molecular formula C10H11FO3 B8206599 3-Fluoro-4-(3-hydroxypropyl)benzoic acid

3-Fluoro-4-(3-hydroxypropyl)benzoic acid

Cat. No.: B8206599
M. Wt: 198.19 g/mol
InChI Key: ANSCQXMFNWJYCD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-hydroxypropyl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is characterized by a benzoic acid core substituted with a fluoro group at the third position and a hydroxypropyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-hydroxypropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(3-hydroxypropyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-hydroxypropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxypropyl group can influence its solubility and bioavailability. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the hydroxypropyl group.

    4-Fluorobenzoic acid: Similar structure but lacks both the hydroxypropyl and hydroxy groups.

    3-Hydroxy-4-(3-hydroxypropyl)benzoic acid: Similar structure but lacks the fluoro group.

Uniqueness

3-Fluoro-4-(3-hydroxypropyl)benzoic acid is unique due to the presence of both the fluoro and hydroxypropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-(3-hydroxypropyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-9-6-8(10(13)14)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSCQXMFNWJYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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